molecular formula C6H5FN4 B13012876 2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine

2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B13012876
M. Wt: 152.13 g/mol
InChI Key: SOMFPIUNPUUXML-UHFFFAOYSA-N
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Description

2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine is a bicyclic heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core with a fluorine atom at position 2 and an amine group at position 4. This scaffold has garnered attention in medicinal chemistry due to its structural versatility, enabling modifications that enhance binding affinity and selectivity for biological targets. Pyrazolo[1,5-a]pyrimidines are known for their diverse pharmacological activities, including kinase inhibition, receptor antagonism, and antimicrobial effects . The fluorine substitution at position 2 improves metabolic stability and modulates electronic properties, making it a critical pharmacophore in drug discovery .

Properties

Molecular Formula

C6H5FN4

Molecular Weight

152.13 g/mol

IUPAC Name

2-fluoropyrazolo[1,5-a]pyrimidin-6-amine

InChI

InChI=1S/C6H5FN4/c7-5-1-6-9-2-4(8)3-11(6)10-5/h1-3H,8H2

InChI Key

SOMFPIUNPUUXML-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=CC(=CN2N=C1F)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions where the fluorine atom or other substituents on the ring are replaced by different groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1H-Pyrazolo[3,4-d]pyrimidin-6-amine

  • Structure : Differs in the fusion position of the pyrazole and pyrimidine rings (positions 3,4-d vs. 1,5-a).
  • Synthesis: Synthesized via Suzuki coupling (e.g., 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine with 3-cyanophenylboronic acid) followed by alkylation and nitro reduction .
  • Activity: Demonstrates dual adenosine A2A/A1 receptor antagonism (e.g., compound 11o, a candidate for Parkinson’s disease) .
  • Advantages : Simpler synthetic route compared to triazolo analogs, with superior physicochemical properties .

[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine

  • Structure : Incorporates a triazole ring fused to pyrimidine, altering nitrogen atom distribution.
  • Synthesis: Novel multi-component reactions yield carboxamide derivatives (e.g., 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide) .
  • Activity : Broad-spectrum effects, including antiparasitic, antimicrobial, and antitumor activities .
  • Limitations : More complex synthesis compared to pyrazolo analogs .

Substituent-Driven Modifications

5-Chloro-6-Fluoro-pyrazolo[1,5-a]pyrimidin-7-amine

  • Structure : Halogen substitutions at positions 5 (Cl) and 6 (F).
  • Activity : Exhibits anti-mycobacterial activity (MIC50 values for compounds 22–44 range from 0.6–1.4 mg/mL) .
  • Physicochemical Properties : Higher molecular weight (186.57 g/mol) and lipophilicity compared to 2-fluoro derivatives, impacting solubility .

2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine

  • Structure : Cyclopropyl group at position 2 instead of fluorine.
  • Synthesis : Requires cyclopropane introduction via specialized coupling methods .

2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine

  • Structure : Tetrahydro-pyran substitution at position 2.
  • Activity : Improved solubility due to the oxygen-containing heterocycle; under evaluation for CNS targets .

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